N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide: is a complex organic compound that features a thiophene ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Mechanism of Action
Target of Action
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which is crucial for cell division . This disruption leads to cell cycle arrest at the S phase and the induction of apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide typically involves a multi-step process:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Introduction of the thiophene ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group: This step involves the reaction of the intermediate product with an amine under appropriate conditions to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential in inhibiting cancer cell growth.
Antimicrobial Agents: It may possess antimicrobial properties against various pathogens.
Industry:
Sensors: The compound can be used in the development of sensors for detecting heavy metals.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.
Comparison with Similar Compounds
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound also features a thiophene ring and a benzo[d][1,3]dioxole moiety and has shown anti-angiogenic activity.
2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: This compound has a similar benzo[d][1,3]dioxole moiety and is used in crystallographic studies.
Uniqueness: N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-15(18,8-16-14(17)10-4-5-21-7-10)11-2-3-12-13(6-11)20-9-19-12/h2-7,18H,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXWLQRJVGWQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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